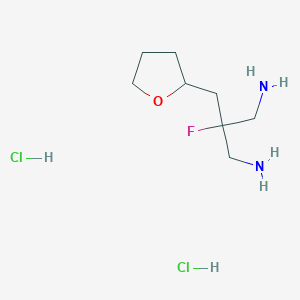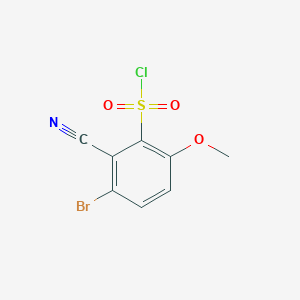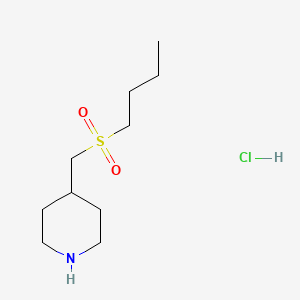
2-(Aminomethyl)-2-fluoro-3-(oxolan-2-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-2-fluoro-3-(oxolan-2-yl)propan-1-amine dihydrochloride, commonly referred to as 2-fluoro-3-oxopropan-1-amine dihydrochloride, is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 199.5 g/mol, and is soluble in water, ethanol, and methanol. This compound has been studied extensively in a variety of contexts, including synthesis, biochemistry, and physiology.
Scientific Research Applications
Antibacterial Activity
The compound has shown potential in the field of antibacterial activity. For instance, in the study by Egawa et al. (1984), the synthesis of various compounds with similar structures demonstrated significant antibacterial properties, highlighting the potential of such compounds in developing new antibacterial agents (Egawa et al., 1984).
Chemical Reactions and Synthesis
Research has explored the reactions and synthesis involving similar compounds. For example, Rappoport and Ta-Shma (1971) studied the substitution reactions of compounds with structures analogous to 2-(Aminomethyl)-2-fluoro-3-(oxolan-2-yl)propan-1-amine dihydrochloride, providing insights into their chemical behavior and potential applications (Rappoport & Ta-Shma, 1971).
Analytical Chemistry
In the field of analytical chemistry, compounds with similar structures have been utilized for the determination of amines. You et al. (2006) developed a method for determining amino compounds, demonstrating the utility of such compounds in analytical applications (You et al., 2006).
Synthesis of Pharmaceutical Compounds
The compound's structure has relevance in the synthesis of pharmaceuticals. Ella-Menye et al. (2005) reported a new synthetic method for chiral 1,3-oxazinan-2-ones, crucial intermediates in pharmaceutical compound synthesis, from carbohydrate derivatives, indicating the potential application of similar compounds in drug development (Ella-Menye et al., 2005).
Organic Synthesis
In organic synthesis, Li et al. (2017) explored a palladium-catalyzed aminomethylamination of aminoalkenes, showcasing the potential of compounds with similar structures in the synthesis of valuable organic molecules (Li et al., 2017).
properties
IUPAC Name |
2-fluoro-2-(oxolan-2-ylmethyl)propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2O.2ClH/c9-8(5-10,6-11)4-7-2-1-3-12-7;;/h7H,1-6,10-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNESKWRZIVIRIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate](/img/structure/B1484637.png)
![1-Methyl-4,7-dihydropyrano[3,4-d]imidazol-6(1H)-one](/img/structure/B1484638.png)


![4-[4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-pyrazol-1-yl]-butyric acid methyl ester](/img/structure/B1484641.png)


![7-Amino-4-methyl-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B1484651.png)